
8,8'-Propane-1,3-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’-Propane-1,3-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) is a chemical compound with the molecular formula C17H20N8O4 and a molecular weight of 400.39 g/mol It is known for its unique structure, which includes two purine rings connected by a propane-1,3-diyl bridge
Méthodes De Préparation
The synthesis of 8,8’-Propane-1,3-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) typically involves the reaction of 1,3-diaminopropane with 1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione derivatives . The reaction is carried out in a suitable solvent, such as methanol, under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
8,8’-Propane-1,3-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8,8’-Propane-1,3-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 8,8’-Propane-1,3-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes.
Comparaison Avec Des Composés Similaires
8,8’-Propane-1,3-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) can be compared with other similar compounds, such as:
Pentoxifylline: A related compound with similar structural features but different biological activities.
Caffeine: Another purine derivative with well-known stimulant effects.
Propriétés
Numéro CAS |
34330-88-6 |
|---|---|
Formule moléculaire |
C17H20N8O4 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H20N8O4/c1-22-12-10(14(26)24(3)16(22)28)18-8(20-12)6-5-7-9-19-11-13(21-9)23(2)17(29)25(4)15(11)27/h5-7H2,1-4H3,(H,18,20)(H,19,21) |
Clé InChI |
UHILXWREAWPVNW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


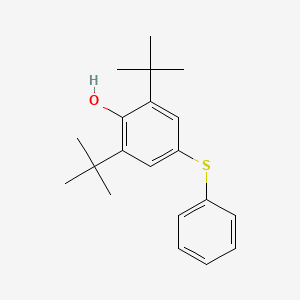



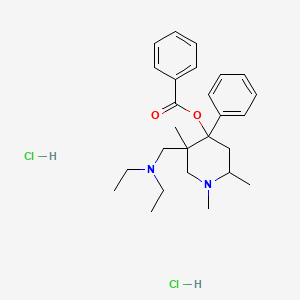
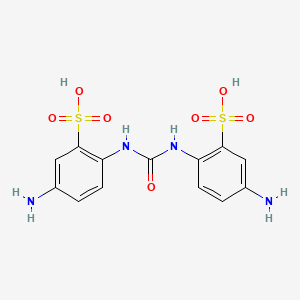

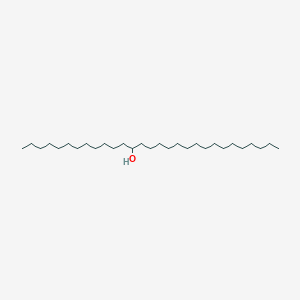
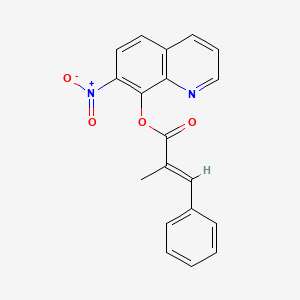
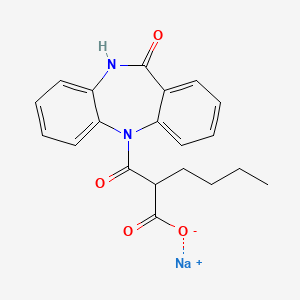

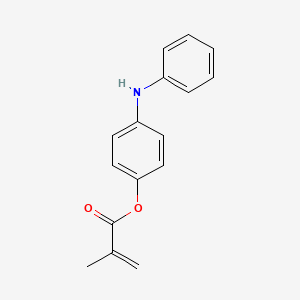

![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
